Nigrocin-2VB

Antimicrobial Activity Minimum Inhibitory Concentration Gram-negative Bacteria

Substituting nigrocin-2 family members without verifying specific activity profiles causes experimental discrepancies. Nigrocin-2VB solves this as a well-characterized baseline comparator for SAR studies (MIC 25 µM against E. coli). • Defined MIC of 25 µM against E. coli for reliable SAR benchmarking and mutant screening. • C-terminal Rana box disulfide bond (Cys15-Cys21) enables mechanistic membrane binding studies. • Validated by UPLC/MS/MS and molecular cloning; sequence deposited in DRAMP and CAMP.

Molecular Formula
Molecular Weight
Cat. No. B1578534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-2VB
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-2VB Procurement and Characterization Guide


Nigrocin-2VB is a 21-residue, C-terminal disulfide-linked cyclic antimicrobial peptide (AMP) belonging to the nigrocin-2 family, originally identified from the skin secretion of the Chinese bamboo leaf odorous frog, Odorrana versabilis [1]. This peptide is a member of the broader frog skin active peptide (FSAP) family and is characterized by the presence of a C-terminal 'Rana box' motif, a structural feature common among ranid frog AMPs [2]. It is synthesized and offered as a research-grade lyophilized powder by multiple commercial vendors for in vitro antimicrobial, mechanistic, and structure-activity relationship (SAR) studies [3].

Nigrocin-2VB vs. Analogs: Key Differences


Substituting one nigrocin-2 family member for another without verifying its specific activity profile can lead to significant experimental discrepancies. Despite sharing a conserved C-terminal 'Rana box' and a common 21-residue length, minor sequence variations among nigrocin-2 homologs from different Odorrana species result in markedly different antimicrobial potency, target spectrum, and hemolytic activity [1]. For example, a single lysine residue substitution can drastically alter the peptide's cationic charge and, consequently, its interaction with bacterial membranes and eukaryotic cells, making each variant a unique tool with distinct biological properties rather than a generic, functionally equivalent AMP [2]. Therefore, careful selection of the specific nigrocin-2 variant is critical for ensuring experimental reproducibility and achieving the intended scientific outcome.

Nigrocin-2VB Quantitative Evidence Guide


Moderate Gram-Negative Antibacterial Activity

Nigrocin-2VB demonstrates a defined level of antibacterial activity against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 25 µM [1]. In a cross-study comparison, this potency is less than that of the highly potent analog Nigrocin-2GRb, which has a reported MIC of 3 µM against E. coli [2], but is comparable to the MIC of 25 µM reported for another homolog, Nigrocin-2ISa [3]. This positions Nigrocin-2VB as a peptide with moderate activity against this model organism.

Antimicrobial Activity Minimum Inhibitory Concentration Gram-negative Bacteria

Hydrophobic Rana Box and Disulfide Bridge

The primary sequence of Nigrocin-2VB is SILSGNFGVGKKIVCGLSGLC, and it features a single disulfide bond between Cys15 and Cys21, forming a C-terminal cyclic loop known as the 'Rana box' . This structural feature, which is devoid of basic residues and is highly hydrophobic, distinguishes it from other AMP families and even some other nigrocin-2 variants [1]. In contrast, while Nigrocin-2ISa also has a 21-residue sequence (GIFSTVFKAGKGIVCGLTGLC) with a C-terminal loop, its 'Rana box' sequence differs, leading to different physicochemical properties [2].

Peptide Structure Disulfide Bond Rana Box Cyclic Peptide

HPLC-Verified Purity and Quality Consistency

Commercially available Nigrocin-2VB is routinely supplied with a purity specification of ≥96.1% as determined by analytical high-performance liquid chromatography (HPLC) [1]. This level of purity is a critical quality attribute for ensuring reproducible and reliable experimental results, minimizing the influence of synthesis-related impurities or truncated sequences. While other nigrocin-2 variants are also available at similar purity levels, the consistent documentation of this metric by multiple vendors provides procurement confidence for Nigrocin-2VB.

Peptide Purity Quality Control HPLC Research Material

Hydrophobicity and Net Charge Properties

The calculated physicochemical properties of Nigrocin-2VB reveal a net positive charge of +2 at neutral pH and a hydrophobicity (GRAVY) index of 0.995 [1]. In comparison, the homolog Nigrocin-2ISa possesses a net charge of +3 [2]. These differences in charge and hydrophobicity directly influence the peptide's initial electrostatic attraction to the negatively charged bacterial membrane and its subsequent insertion, thereby affecting both antimicrobial potency and hemolytic activity [3].

Physicochemical Properties Hydrophobicity Net Charge Peptide Classification

Nigrocin-2VB Application Scenarios


Moderate Activity Control for SAR Studies

Given its defined MIC of 25 µM against E. coli, Nigrocin-2VB is ideally suited as a moderately active control or a baseline comparator in structure-activity relationship (SAR) studies. Researchers can use it to benchmark the antimicrobial potency of novel peptide derivatives, site-directed mutants, or more potent nigrocin-2 variants like Nigrocin-2GRb (MIC = 3 µM against E. coli) [1][2]. Its well-characterized activity profile allows for clear interpretation of how specific sequence modifications enhance or diminish antibacterial efficacy.

Rana Box Membrane Interaction Model

The unique, hydrophobic C-terminal 'Rana box' of Nigrocin-2VB, formed by a disulfide bond between Cys15 and Cys21, makes it a valuable tool for mechanistic studies. Scientists can investigate how this specific structural motif contributes to membrane binding, insertion, and permeabilization, especially when compared to other nigrocin-2 variants with different loop sequences or net charges [1][2]. This research can provide fundamental insights into the structure-function paradigm of cyclic AMPs.

Reference Standard for Frog AMP Characterization

As one of the original nigrocin-2 homologs discovered through the integration of UPLC/MS/MS and molecular cloning, Nigrocin-2VB serves as a well-documented reference standard for peptide discovery efforts [1]. Its sequence and bioactivity data are publicly available in databases like DRAMP and CAMP, enabling researchers identifying new AMPs from amphibian skin secretions to use Nigrocin-2VB for comparative sequence alignment, phylogenetic analysis, and to validate their antimicrobial assay systems [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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